15-脂氧合酶抑制剂 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

4-MMPB has several scientific research applications, including:

Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and enzyme activity.

Medicine: Explored as a potential therapeutic agent for prostate cancer and other diseases involving 15-lipoxygenase.

Industry: Utilized in the development of new drugs and chemical processes

作用机制

4-MMPB exerts its effects by selectively inhibiting the enzyme 15-lipoxygenase. This enzyme catalyzes the oxidation of polyunsaturated fatty acids, leading to the production of metabolites involved in inflammation and cancer progression. By inhibiting this enzyme, 4-MMPB reduces the production of these metabolites, thereby exerting anti-inflammatory and anticancer effects .

未来方向

Considering the role of 15-LOX (mainly 15-LOX-1) in the progression of some cancers, the discovery of 15-LOX inhibitors could potentially lead to the development of novel cancer therapeutics . This review paves the way to further explore the mechanism of their antiproliferative effects via 15-LOX inhibition .

生化分析

Biochemical Properties

15-Lipoxygenase Inhibitor 1 interacts with the enzyme 15-lipoxygenase, which is involved in the metabolism of polyunsaturated fatty acids . The compound acts as an inhibitor, reducing the activity of this enzyme . This interaction is believed to be crucial for the compound’s potential therapeutic effects .

Cellular Effects

In cellular processes, 15-Lipoxygenase Inhibitor 1 has been shown to have significant effects. It influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism, likely due to its interaction with 15-lipoxygenase, an enzyme involved in lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of 15-Lipoxygenase Inhibitor 1 involves binding interactions with the enzyme 15-lipoxygenase, leading to its inhibition . This inhibition can result in changes in gene expression and impacts on cellular signaling pathways .

Metabolic Pathways

15-Lipoxygenase Inhibitor 1 is involved in the metabolic pathway of polyunsaturated fatty acids, where it interacts with the enzyme 15-lipoxygenase

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-MMPB involves the reaction of 4-methylpiperazine with pyrimido[4,5-b]benzothiazine. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 4-MMPB follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated reactors and continuous flow systems .

化学反应分析

Types of Reactions

4-MMPB undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride, under mild conditions.

Substitution: Halogens or alkylating agents, under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

相似化合物的比较

Similar Compounds

- 4-Propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB)

- 4-Ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB)

Comparison

4-MMPB, 4-PMPB, and 4-EMPB are all selective inhibitors of 15-lipoxygenase. 4-MMPB has been shown to have the highest inhibitory potency among these compounds. Additionally, while all three compounds exhibit anticancer properties, 4-MMPB has been more extensively studied and demonstrated to have significant effects in reducing tumor growth without noticeable side effects .

属性

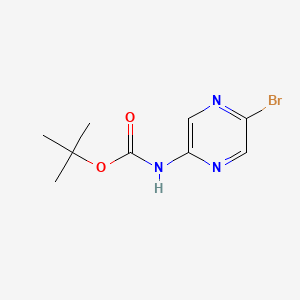

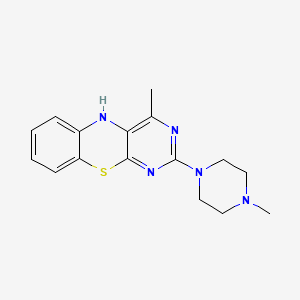

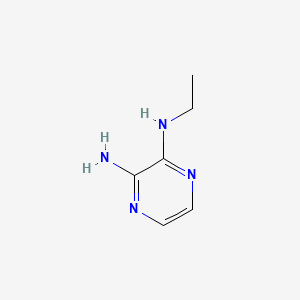

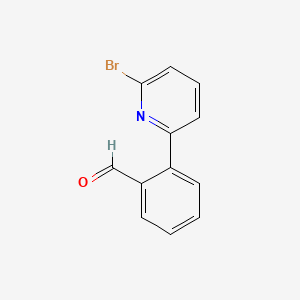

IUPAC Name |

4-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5S/c1-11-14-15(22-13-6-4-3-5-12(13)18-14)19-16(17-11)21-9-7-20(2)8-10-21/h3-6,18H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPHGMNLWIKEMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)N3CCN(CC3)C)SC4=CC=CC=C4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658993 |

Source

|

| Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

928853-86-5 |

Source

|

| Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does 4-MMPB interact with 15-lipoxygenase and what are the downstream effects of this inhibition?

A1: While the precise mechanism of 4-MMPB's interaction with 15-LOX remains to be fully elucidated, studies suggest it acts as a competitive inhibitor. [, , ] This means it likely competes with the enzyme's natural substrate, preventing the peroxidation of unsaturated fatty acids. This inhibition can disrupt the formation of inflammatory mediators, potentially offering therapeutic benefits in conditions where 15-LOX activity is elevated.

Q2: Can you elaborate on the structure-activity relationship (SAR) of 4-MMPB and how modifications to its structure might impact its potency as a 15-LOX inhibitor?

A2: Research indicates that the electronic properties of molecules similar to 4-MMPB play a significant role in their 15-LOX inhibitory activity. [] For example, incorporating more reductive phenolic moieties, like catechol or gallate groups, has been shown to enhance the inhibitory potency. [] This suggests that modifications influencing the electron density of the molecule can directly impact its interaction with the enzyme's active site and, consequently, its inhibitory activity.

Q3: What are the limitations of existing research on 4-MMPB, and what future research directions could provide valuable insights into its therapeutic potential?

A4: Much of the existing research on 4-MMPB focuses on its in vitro activity, with limited in vivo data available. [, , , ] Future research should prioritize:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)

![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)